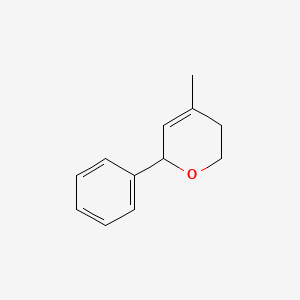

5,6-Dihydro-4-methyl-2-phenyl-2H-pyran

描述

Significance of Dihydropyran Moieties in Organic Synthesis and Natural Product Chemistry

The dihydropyran ring is a privileged scaffold in medicinal chemistry and a versatile tool for synthetic chemists. Its utility stems from its unique chemical properties and its prevalence in molecules that exhibit significant biological activity.

In the realm of organic synthesis, dihydropyrans are highly valued as adaptable building blocks. One of their most common applications is in the protection of alcohol functional groups. thegoodscentscompany.com 3,4-Dihydro-2H-pyran (DHP) reacts with alcohols to form a tetrahydropyranyl (THP) ether, a stable protecting group that is resilient to many reaction conditions, such as those involving organometallic reagents and various oxidants, yet can be easily removed under acidic conditions. thegoodscentscompany.com

Beyond their role in protective chemistry, the dihydropyran skeleton is a precursor for constructing more complex molecular frameworks. osi.lv The embedded double bond and oxygen atom provide handles for a variety of chemical transformations, allowing chemists to elaborate the ring into other heterocyclic systems or use it as a scaffold to attach other molecular fragments. Their ability to participate in cycloaddition reactions, such as the Diels-Alder reaction, further enhances their synthetic utility, enabling the construction of intricate polycyclic systems. organic-chemistry.org

The dihydropyran moiety is a recurring structural motif in a wide spectrum of natural products, many of which possess potent biological and pharmacological properties. osi.lv These compounds are found in molecules with activities ranging from anticancer and antimicrobial to anti-inflammatory and antiviral. osi.lvresearchgate.net For instance, the pyran scaffold is a core component of numerous natural substances, including certain flavonoids, xanthones, and coumarins. mdpi.com The prevalence of this skeleton in nature underscores its evolutionary selection as a stable and functionally versatile core for molecules designed to interact with biological systems. This has, in turn, inspired chemists to target the synthesis of dihydropyran-containing molecules in the search for new therapeutic agents. nih.gov

Overview of Historical Developments in Dihydropyran Synthesis

The synthesis of the pyran ring system has been a subject of interest for decades, with the first creation of a 4H-pyran reported in 1962 via the thermal decomposition of 2-acetoxy-3,4-dihydro-2H-pyran. nih.gov Since then, the methodologies for constructing dihydropyran rings have evolved significantly, driven by the need for more efficient, selective, and environmentally benign processes.

Early methods for synthesizing dihydropyrans often required harsh conditions or multiple steps. A classic laboratory preparation involves the dehydration of tetrahydrofurfuryl alcohol over alumina (B75360) at high temperatures (300–400 °C). thegoodscentscompany.com However, modern organic synthesis has seen the development of a diverse toolkit of reactions for assembling the dihydropyran core.

One of the most powerful and widely used methods is the hetero-Diels-Alder reaction , a variant of the Nobel Prize-winning Diels-Alder reaction. organic-chemistry.orgwikipedia.org This [4+2] cycloaddition involves an electron-rich diene reacting with a dienophile containing a heteroatom, such as an aldehyde or ketone, to form the dihydropyran ring in a single, often highly stereocontrolled, step. organic-chemistry.org

In recent years, organocatalysis , particularly using N-heterocyclic carbenes (NHCs), has emerged as a prominent strategy for synthesizing dihydropyranones (dihydropyran derivatives with a ketone group). chemicalbook.com These reactions often proceed through various annulation strategies, such as [4+2] and [3+3] cycloadditions, under mild conditions. chemicalbook.com

Furthermore, multicomponent reactions (MCRs) have gained traction as an efficient approach. MCRs allow for the combination of three or more reactants in a single operation to form a complex product like a substituted 4H-pyran, offering high atom economy and procedural simplicity. nih.gov An example of a specific dihydropyran, 5,6-Dihydro-4-methyl-2-phenyl-2H-pyran, can be synthesized from benzaldehyde (B42025) and isoprenol, showcasing a targeted assembly of this particular scaffold, which serves as a precursor to perfuming agents. google.com This evolution from high-temperature dehydrations to sophisticated, catalyst-controlled multicomponent reactions highlights the significant progress in the field of heterocyclic chemistry.

Structure

3D Structure

属性

CAS 编号 |

60335-70-8 |

|---|---|

分子式 |

C12H14O |

分子量 |

174.24 g/mol |

IUPAC 名称 |

4-methyl-6-phenyl-3,6-dihydro-2H-pyran |

InChI |

InChI=1S/C12H14O/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3 |

InChI 键 |

YXKYECZAOSJDGP-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(OCC1)C2=CC=CC=C2 |

产品来源 |

United States |

Reaction Mechanisms and Chemical Transformations of Dihydropyran Systems

Reactivity Profile of 5,6-Dihydro-2H-pyrans

The electronic characteristics of the dihydropyran ring can be significantly modulated by its substituents, leading to diverse reactivity patterns. The presence of electron-donating and electron-withdrawing groups can polarize the molecule, creating specific centers for electrophilic or nucleophilic attack.

Dihydropyrans bearing a carbonyl group (such as formyl or acyl) at the β-position to the ring oxygen exhibit a distinct electrophilic character. These compounds can be viewed as "push-pull" systems, where the endocyclic oxygen acts as an electron-donating group and the carbonyl functions as an electron-withdrawing group across the double bond. chim.it This electronic arrangement makes them effective Michael acceptors, susceptible to conjugate additions. chim.it

The regioselectivity of nucleophilic attack on these α,β-unsaturated carbonyl systems is governed by the Hard and Soft Acids and Bases (HSAB) principle. chim.it Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition to the carbonyl carbon. In contrast, softer nucleophiles, like organocuprates, predominantly yield 1,4-addition (Michael addition) products. chim.it Grignard reagents display intermediate behavior, and the outcome can be influenced by steric factors and solvent choice. chim.it

It is important to note that the subject compound, 5,6-Dihydro-4-methyl-2-phenyl-2H-pyran, lacks a β-carbonyl substituent. Therefore, it does not function as a typical Michael acceptor in the manner described above, and its reactivity is governed by other structural features.

The dihydropyran ring, particularly when substituted with electron-withdrawing groups or when activated by a Lewis acid, is prone to attack by various nucleophiles. chim.it These reactions can lead to addition products or, in some cases, ring-opening. For β-carbonyl-substituted dihydropyrans, reactions with C-nucleophiles like CH-acids can proceed via Knoevenagel condensation followed by a Michael reaction. chim.it

The increased susceptibility of the dihydropyran ring to nucleophiles makes these compounds valuable building blocks for synthesizing a wide array of heterocyclic and carbocyclic systems. chim.it The presence of multiple electrophilic centers, however, introduces the challenge of controlling reaction selectivity. chim.it In the case of 2-aryl-dihydropyrans, interactions with nucleophiles have been shown to initiate ring-opening reactions. rsc.org

| Nucleophile Type | Reagent Example | Reaction Type | Product Type |

| Hard C-Nucleophile | Organolithium Compounds | 1,2-Addition | Secondary Alcohols |

| Soft C-Nucleophile | Lithium Dimethylcuprate | 1,4-Addition (Michael) | Conjugate Adducts |

| Intermediate C-Nucleophile | Grignard Reagents | 1,2- or 1,4-Addition | Alcohols or Conjugate Adducts |

| N-Nucleophile | Ammonia, Amines, Hydrazine | Addition/Ring Transformation | Nitrogen-containing Heterocycles |

| S-Nucleophile | Thiols, Thiophenols | Ring-Opening | Thioacetal Derivatives |

Ring-Opening and Rearrangement Reactions

The structural integrity of the dihydropyran ring is not absolute; under certain conditions, it can undergo scission, leading to acyclic intermediates that may or may not recyclize. These transformations significantly expand the synthetic utility of dihydropyrans.

Ring-opening of the dihydropyran nucleus can be initiated by various reagents and conditions. Nucleophilic attack is a common trigger for ring scission. For instance, 2-aryl-3,4-dihydropyrans have been shown to undergo ring-opening reactions when treated with nucleophiles. rsc.org Similarly, an electrophilically-driven ring-opening of 2-alkoxy-3,4-dihydropyrans can be achieved using thiols or thiophenols, which yields products containing a 1,3-dicarbonyl moiety. acs.org

Once the dihydropyran ring is opened, the resulting acyclic intermediate can undergo subsequent intramolecular reactions to form new ring systems. This process, known as recyclization, is a powerful strategy in heterocyclic synthesis. If the initial nucleophilic adduct formed is unstable, it can undergo recyclization with the opening of the dihydropyran ring. chim.it

For example, a reaction between a dihydropyran carbaldehyde and 4-hydroxycoumarin (B602359) can lead to a condensed coumarin (B35378) product, which may then undergo methanolysis, opening the tetrahydropyran (B127337) ring under the reaction conditions. chim.it The direction and outcome of these recyclization reactions depend on the functional groups present in the ring-opened intermediate and the reaction conditions employed. documentsdelivered.com

Functional Group Interconversions and Derivatization

Beyond reactions that fundamentally alter the ring structure, the dihydropyran skeleton allows for a range of functional group manipulations. These transformations can modify the existing substituents or add new functionality to the molecule.

A common derivatization is the hydrogenation of the carbon-carbon double bond within the ring. For example, the partial hydrogenation of 4-Hydroxy-6-methyl-2-pyrone over a Palladium on niobium pentoxide (Pd/Nb₂O₅) catalyst yields 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one. chemicalbook.com Further hydrogenation can lead to the corresponding saturated tetrahydropyran. The choice of solvent and hydrogen pressure can significantly affect product selectivity in such reactions. chemicalbook.com The Prins cyclization is another powerful method used to synthesize substituted dihydropyrans, which can then be subjected to further modifications. mdpi.comnih.gov These subsequent reactions allow for the installation of diverse functional groups, creating a library of complex oxacycles. mdpi.com

Stereoselective Epimerization and Functionalization of Dihydropyran Products

While specific literature on the stereoselective epimerization of this compound is not extensively documented, general principles of stereocontrol in dihydropyran systems can be applied. Epimerization would typically involve the temporary cleavage and reformation of a C-O or C-C bond at a stereocenter. For instance, acid-catalyzed ring-opening to an achiral or rapidly racemizing intermediate, followed by diastereoselective ring-closure, could lead to epimerization.

The functionalization of dihydropyran products often targets the double bond. Stereoselective reactions such as dihydroxylation, epoxidation, and hydrogenation can introduce new stereocenters with a high degree of control, influenced by the existing stereochemistry of the molecule. For example, Sharpless asymmetric dihydroxylation has been a powerful tool for the stereoselective dihydroxylation of a wide range of alkenes, including cyclic systems. wikipedia.orgacsgcipr.org The choice of the chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) or dihydroquinine) dictates the facial selectivity of the dihydroxylation. wikipedia.org

Organocatalysis has also emerged as a powerful strategy for the enantioselective synthesis and functionalization of dihydropyran derivatives. researchgate.net For instance, domino reactions catalyzed by chiral secondary amines can lead to highly functionalized dihydropyrans with excellent stereocontrol. researchgate.net

Oxidation, Alkylation, and Other Transformations Maintaining Chirality

Oxidative transformations of dihydropyrans that maintain the integrity of the chiral centers are of significant interest. Asymmetric catalytic oxidation techniques can be employed to introduce new functionality without disturbing the existing stereochemistry. wikipedia.org For instance, the oxidation of the allylic position of the dihydropyran ring can be achieved stereoselectively using appropriate chiral catalysts.

Alkylation of dihydropyran systems can also be performed while retaining chirality. For example, palladium-catalyzed allylic alkylation of dihydropyran derivatives has been shown to proceed with high regioselectivity and can be stereoconvergent, meaning that both cis- and trans-substituted starting materials can lead to the same cis-fused product. researchgate.netresearchgate.net This highlights the ability to control the stereochemical outcome of alkylation reactions on the dihydropyran scaffold.

Intramolecular and Intermolecular Cycloaddition Reactions

The double bond in this compound can participate as a dienophile or as part of a diene in cycloaddition reactions, leading to the formation of complex polycyclic structures.

Intramolecular Cycloaddition Reactions:

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of fused and bridged polycyclic systems. uni-muenchen.dersc.orgmasterorganicchemistry.com In the context of a suitably functionalized derivative of this compound, where a diene is tethered to the pyran ring, an intramolecular [4+2] cycloaddition could occur. The stereochemical outcome of such reactions is often highly predictable, being controlled by the geometry of the transition state. The TMSOTf catalyzed intramolecular [4+2] cycloaddition of in situ generated aza-o-quinone methides provides a stereoselective route to cis/trans-fused furo/pyrano[3,2-c]tetrahydroquinolines. researchgate.net

Intermolecular Cycloaddition Reactions:

The dihydropyran ring can act as a dienophile in intermolecular Diels-Alder reactions. For instance, hetero-Diels-Alder reactions of functionalized α,β-unsaturated carbonyl compounds with vinyl ethers can yield dihydropyran derivatives. rsc.org While specific examples involving this compound are not prevalent in the literature, its double bond would be expected to react with electron-rich dienes, particularly when activated by a Lewis acid. Furthermore, 1,3-dipolar cycloaddition reactions represent another class of intermolecular cycloadditions. For example, the reaction of nitrones with the double bond of a dihydropyran can lead to the formation of isoxazolidine-fused pyran systems. nih.gov

Below is a table summarizing potential cycloaddition reactions involving the dihydropyran system.

| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Key Features |

| Intramolecular Diels-Alder | Tethered Diene-Dihydropyran | - | Fused/Bridged Polycycle | High stereocontrol |

| Intermolecular Diels-Alder | Dihydropyran (as dienophile) | Electron-rich Diene | Substituted Cyclohexene | Lewis acid catalysis often required |

| 1,3-Dipolar Cycloaddition | Dihydropyran (as dipolarophile) | Nitrone, Azide, etc. | Fused Heterocycle | Forms new heterocyclic rings |

Computational and Theoretical Studies on Dihydropyran Structures and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and thermodynamic stability. For dihydropyran systems, such calculations are crucial for rationalizing their chemical behavior.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT calculations are used to optimize molecular geometries and to determine key electronic properties that govern stability and reactivity. mdpi.com

In the context of dihydropyran derivatives, DFT studies focus on the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.comnih.gov

Computational studies on substituted dihydropyrans have shown that the nature and position of substituents significantly influence the electronic structure. mdpi.com For instance, the addition of methyl groups can alter the electron density distribution within the pyran ring, affecting the molecule's stability. mdpi.com DFT calculations at levels like B3LYP/6–311++G (d,p) are employed to compute various global reactivity descriptors, which provide a quantitative measure of stability and reactivity. nih.gov

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Dihydropyran Derivatives (Note: Data presented here is illustrative for dihydropyran systems and not specific to 5,6-Dihydro-4-methyl-2-phenyl-2H-pyran, as specific computational studies on this exact compound are not widely available. The values are representative of typical findings in DFT analyses of related heterocyclic compounds.)

| Descriptor | Symbol | Formula | Typical Implication |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical stability, reactivity |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution mdpi.com |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Electron-attracting power |

| Electrophilicity Index | ω | χ²/2η | Propensity to accept electrons mdpi.com |

These descriptors help in comparing the relative stability of different dihydropyran isomers or substituted derivatives. For example, a DFT analysis of various 5-oxo-dihydropyranopyran derivatives revealed how different substituents on the phenyl ring altered the HOMO-LUMO gap, with the derivative featuring a 4-Cl substitution showing the highest energy gap, indicating greater stability. nih.gov

DFT calculations are highly effective in predicting the reactivity and regioselectivity of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify transition states and calculate activation barriers, thereby predicting the most likely reaction pathway. researchgate.netmdpi.com This is particularly valuable for cycloaddition reactions, which are common in the synthesis of dihydropyran rings.

For instance, in hetero-Diels-Alder reactions to form dihydropyrans, DFT can be used to compare the activation energies for different regioisomeric products. researchgate.net A computational study on the synthesis of safranal, which involves a dihydropyran intermediate, predicted that the hetero-Diels-Alder pathway is kinetically favored over the homo-Diels-Alder pathway due to a lower activation barrier (23 kcal mol⁻¹ vs. 30 kcal mol⁻¹). researchgate.net The calculations also correctly predicted the preferred regioisomer, demonstrating the predictive power of this approach. researchgate.net

Furthermore, analysis of Fukui functions and the dual descriptor, derived from DFT, can identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. longdom.org This information is crucial for understanding the regioselectivity in reactions such as the reaction between dichloropropynylborane and isoprene, where DFT calculations explained the experimentally observed "meta" regioselectivity through the stabilization of specific transition structures. nih.gov

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a view of their dynamic behavior over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, molecular flexibility, and interactions with other molecules, such as solvents or binding partners. mdpi.comnih.gov

The dihydropyran ring is not planar and can adopt several conformations, such as chair, boat, twist-boat, and half-chair forms. researchgate.net MD simulations are an excellent tool for exploring the conformational landscape of these molecules. nih.gov By simulating the molecule's movement over nanoseconds or longer, researchers can observe transitions between different conformations and determine their relative populations and stability. nih.gov

The simulations can reveal the intrinsic flexibility of the ring system and how it is influenced by substituents. nih.gov For example, a bulky phenyl group at the 2-position and a methyl group at the 4-position would be expected to have preferred orientations (e.g., pseudoequatorial) to minimize steric hindrance, a hypothesis that can be rigorously tested with MD simulations. The simulations provide detailed information on bond lengths, angles, and dihedral angles over time, offering a complete picture of the molecule's dynamic structure.

MD simulations are extensively used to study the formation and stability of molecular complexes, such as a dihydropyran derivative binding to a protein active site. researchgate.netnih.gov These simulations can predict the binding mode of a ligand and calculate the binding free energy, which is a measure of the complex's stability. nih.gov

In a typical workflow, a dihydropyran derivative is docked into a protein's binding site, and the resulting complex is subjected to MD simulation in a simulated aqueous environment. nih.gov Key metrics are monitored throughout the simulation to assess stability, including the root-mean-square deviation (RMSD) of the protein and ligand, which indicates structural drift, and the root-mean-square fluctuation (RMSF), which highlights flexible regions of the protein. nih.gov The number and type of interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the protein, can be analyzed over time to understand the key determinants of binding affinity and complex stability. researchgate.netnih.gov

Mechanistic Insights from Computational Modeling

One of the most significant contributions of computational modeling is the elucidation of reaction mechanisms. rsc.orgchemrxiv.org By combining DFT and other methods, a detailed, step-by-step pathway of a chemical transformation can be constructed.

For reactions involving dihydropyrans, such as their synthesis or subsequent transformations, computational modeling can identify intermediates and transition states that are often too transient to be observed experimentally. mdpi.com A computational study of the thermal decomposition of dihydropyran derivatives, for example, used DFT to model a concerted mechanism involving a six-membered cyclic transition state. mdpi.com The calculations determined activation parameters like activation energy (Ea) and frequency factor (A), which were in good agreement with experimental data, thus validating the proposed mechanism. mdpi.com

Similarly, in the silyl-Prins cyclization to form dihydropyrans, DFT calculations were used to map the reaction profile. mdpi.com The study identified a low energy barrier for the transition state (2.7 kcal/mol) and confirmed that the reaction proceeds through a chair-like transition state, which explains the high stereoselectivity observed experimentally. mdpi.com These mechanistic insights are invaluable for optimizing reaction conditions and designing new synthetic routes.

Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex reaction pathways and characterizing the fleeting transition states involved in the synthesis and transformation of dihydropyran derivatives. While specific computational studies focusing exclusively on this compound are not extensively documented in the literature, the principles governing its formation and reactivity can be inferred from theoretical investigations of analogous systems, such as those involved in the Prins cyclization and thermal decomposition of dihydropyrans.

The synthesis of dihydropyran rings is often achieved through acid-catalyzed reactions like the Prins cyclization. ias.ac.in Computational studies of similar reactions, for instance, the silyl-Prins cyclization, have provided significant insights into the reaction mechanism and stereoselectivity. mdpi.com These studies typically involve mapping the potential energy surface of the reaction, identifying key intermediates and transition states. For a reaction leading to a dihydropyran, a proposed mechanism involves the formation of an oxocarbenium ion intermediate. nih.gov DFT calculations can model the geometry and energy of this intermediate and the subsequent transition state leading to the cyclized product. The calculations often reveal a low energy barrier for the cyclization step, indicating a kinetically favorable process. mdpi.com

Furthermore, computational models can elucidate the stereochemical outcome of such reactions. For instance, in the silyl-Prins cyclization, the high cis-diastereoselectivity observed experimentally can be explained by examining the transition state geometries. mdpi.com Theoretical models often show that the transition state leading to the cis product is energetically more favorable due to the pseudoequatorial positioning of substituents, which minimizes steric hindrance. mdpi.com

Theoretical studies on the thermal decomposition of dihydropyran derivatives have also shed light on their reactivity. mdpi.com These investigations suggest that the decomposition often proceeds through a concerted mechanism involving a six-membered cyclic transition state. mdpi.com By calculating the activation energies and thermodynamic parameters, researchers can predict the stability and reactivity of different dihydropyrans. mdpi.com For example, it has been shown that the presence and position of methyl substituents on the dihydropyran ring can influence the activation free energy of the decomposition reaction. mdpi.com These findings highlight the importance of substituent effects on the reactivity of the dihydropyran core structure.

Structure-Reactivity and Structure-Property Relationship Studies

The relationship between the chemical structure of a molecule and its reactivity and physical properties is a cornerstone of chemical sciences. For this compound, understanding these relationships is crucial for predicting its behavior in various chemical environments and for designing new derivatives with tailored properties. While specific comprehensive studies on this particular compound are limited, general principles derived from studies of similar heterocyclic systems, such as 1,4-dihydropyridines and other dihydropyran derivatives, can provide valuable insights.

The reactivity of the dihydropyran ring is significantly influenced by the nature and position of its substituents. The phenyl group at the 2-position and the methyl group at the 4-position of this compound play a key role in defining its electronic and steric properties. The phenyl group, being an aromatic substituent, can participate in electronic delocalization, thereby influencing the electron density distribution within the dihydropyran ring. This, in turn, can affect the susceptibility of the double bond to electrophilic attack or its participation in cycloaddition reactions.

Structure-activity relationship (SAR) studies on analogous heterocyclic compounds have demonstrated that modifications to the substituent groups can lead to significant changes in their chemical and biological activities. For instance, in the case of 1,4-dihydropyridine (B1200194) derivatives, the nature and position of substituents on the phenyl ring at the 4-position have been shown to be critical for their biological activity. researchgate.net Similarly, for this compound, introducing electron-donating or electron-withdrawing groups on the phenyl ring could modulate its reactivity. For example, an electron-withdrawing group could make the dihydropyran ring more susceptible to nucleophilic attack, while an electron-donating group might enhance its reactivity towards electrophiles.

The table below illustrates hypothetical structure-reactivity relationships based on general chemical principles and findings from related heterocyclic systems.

| Substituent on Phenyl Ring | Predicted Effect on Reactivity of Dihydropyran Ring |

| Electron-Donating Group (e.g., -OCH₃) | Increased electron density in the π-system, potentially enhancing reactivity towards electrophiles. |

| Electron-Withdrawing Group (e.g., -NO₂) | Decreased electron density in the π-system, potentially increasing susceptibility to nucleophilic attack. |

| Halogen (e.g., -Cl, -Br) | Inductive electron withdrawal and potential for altered steric interactions. |

From a structure-property perspective, the substituents also influence physical properties such as polarity, solubility, and boiling point. The presence of the phenyl group contributes to the lipophilicity of the molecule. Altering the substituents on the phenyl ring can modify these properties. For example, the introduction of polar groups could increase the hydrophilicity of the molecule.

The following interactive table provides a hypothetical overview of how different substituents on the phenyl ring of a 2-phenyl-dihydropyran structure might influence its properties, based on established chemical principles.

| Substituent (at para-position of phenyl ring) | Predicted LogP (Lipophilicity) | Predicted Polarity | Predicted Reactivity Trend (towards electrophiles) |

| -H | ~3.5 | Low | Baseline |

| -OH | ~3.2 | Higher | Increased |

| -NO₂ | ~3.4 | Higher | Decreased |

| -CH₃ | ~3.9 | Low | Increased |

| -Cl | ~4.0 | Low-Moderate | Decreased (inductively) |

These structure-reactivity and structure-property relationships are fundamental for the rational design of new dihydropyran derivatives with specific desired characteristics for various applications. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, could be employed to further refine these predictions and guide synthetic efforts.

Advanced Spectroscopic and Analytical Characterization Techniques for Dihydropyrans

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including dihydropyran systems. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Applications of ¹H and ¹³C NMR in Structural Elucidation

¹H (proton) and ¹³C NMR spectroscopy are fundamental techniques for determining the molecular structure of 5,6-Dihydro-4-methyl-2-phenyl-2H-pyran.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals corresponding to the phenyl, methyl, vinylic, and aliphatic protons of the dihydropyran ring. The phenyl protons would typically appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). The vinylic proton at the C3 position would resonate as a singlet or a narrow multiplet. The proton at the C2 position, being adjacent to both the oxygen atom and the phenyl group, would show a characteristic downfield shift. The methylene (B1212753) protons at C5 and C6 would appear as complex multiplets due to their diastereotopic nature and coupling with each other. The methyl group at C4 would present as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum for this compound would show distinct signals for each carbon atom. The phenyl group carbons would appear in the aromatic region (~125-140 ppm). The carbons of the dihydropyran ring would have characteristic shifts: the C=O carbon of a related pyran-2-one structure, for instance, is highly deshielded (>160 ppm) mdpi.com. In the 2H-pyran structure, the olefinic carbons (C3 and C4) and the oxygen-bearing C2 and C6 carbons would have specific chemical shifts that confirm the ring structure. For example, in related pyran derivatives, signals for carbons in similar positions are well-documented. rsc.org

The following table summarizes the predicted chemical shifts for this compound, based on known values for analogous structures.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H | 7.20 - 7.50 (m) | 125.0 - 140.0 |

| C2-H | 4.80 - 5.20 (dd) | 75.0 - 85.0 |

| C3-H | 5.50 - 5.90 (d) | 120.0 - 130.0 |

| C4-CH₃ | 1.80 - 2.10 (s) | 18.0 - 25.0 |

| C5-H₂ | 2.10 - 2.50 (m) | 25.0 - 35.0 |

| C6-H₂ | 3.90 - 4.30 (t) | 60.0 - 70.0 |

| C4 (olefinic) | - | 135.0 - 145.0 |

| (Note: These are predicted values. m = multiplet, dd = doublet of doublets, d = doublet, s = singlet, t = triplet) |

Advanced NMR Techniques for Stereochemical Assignments and Conformational Analysis

To unambiguously assign stereochemistry and analyze the molecule's conformation, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to map out the sequence of protons in the dihydropyran ring, for example, by showing correlations between the protons at C5 and C6.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. It is crucial for piecing together the molecular framework, for instance, by connecting the C4-methyl protons to the C3, C4, and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for stereochemical assignments. It identifies protons that are close in space, regardless of their bonding. For this compound, NOESY could determine the relative orientation of the phenyl group at C2 by observing spatial correlations between the C2-proton and protons on the dihydropyran ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features. In related pyranone structures, characteristic peaks for aromatic C-H, C=O, and C=C bonds are observed. mdpi.com

| Functional Group | Predicted IR Absorption Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| Olefinic C=C | 1640 - 1680 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| C-O (Ether) | 1050 - 1250 | Stretch |

| (Note: These are predicted values based on typical functional group absorption regions.) |

The presence of a strong band for the C-O ether linkage and bands for the C=C double bond within the ring, alongside aromatic and aliphatic C-H stretching frequencies, would be key identifiers in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₄O), the molecular ion peak [M]⁺ would be expected at m/z 174.

The fragmentation pattern in electron ionization (EI) mass spectrometry would provide valuable structural clues. Key fragmentation pathways would likely involve:

Loss of the phenyl group: A fragment corresponding to [M - C₆H₅]⁺ (m/z 99).

Loss of the methyl group: A fragment corresponding to [M - CH₃]⁺ (m/z 159).

Retro-Diels-Alder reaction: A characteristic fragmentation for cyclic ethers, which could lead to cleavage of the dihydropyran ring.

Formation of a tropylium (B1234903) ion (m/z 91): Often observed for compounds containing a benzyl (B1604629) moiety.

Formation of a benzoyl cation (m/z 105): If rearrangement occurs.

Analysis of these fragments helps to confirm the presence and connectivity of the phenyl and methyl substituents on the dihydropyran core. Mass spectra of related compounds like 2H-Pyran-2-one, 5,6-dihydro-4,6,6-trimethyl- show characteristic fragmentation patterns that can be used for comparison. nist.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and the spatial arrangement of all atoms.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating different isomers.

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for a preliminary assessment of purity.

Column Chromatography: This is the standard method for purifying the crude product after synthesis. By using a suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate), this compound can be isolated from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for accurate purity determination. Since the molecule contains a chiral center at C2, a chiral HPLC column can be used to separate the two enantiomers, (2R)- and (2S)-5,6-Dihydro-4-methyl-2-phenyl-2H-pyran. This separation is critical for studying the specific properties of each enantiomer.

Gas Chromatography (GC): For volatile and thermally stable compounds like this dihydropyran, GC coupled with a mass spectrometer (GC-MS) is a powerful tool for both separation and identification, confirming the molecular weight and fragmentation pattern of the purified compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation and analysis of moderately polar and non-volatile compounds like dihydropyrans. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of compounds, utilizing a non-polar stationary phase and a polar mobile phase.

Research Findings:

The separation of aromatic heterocyclic compounds, including derivatives of pyran, is commonly achieved using C18 columns. These columns feature a stationary phase of octadecylsilane (B103800) chemically bonded to silica particles, providing a hydrophobic surface for interaction with the analyte. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. bme.huphenomenex.com The retention of hydrophobic compounds like this compound is primarily controlled by the proportion of the organic solvent in the mobile phase; a higher concentration of organic solvent leads to reduced retention times. zodiaclifesciences.com

For chiral compounds like this compound, which can exist as enantiomers, chiral HPLC is the method of choice for separation. This is crucial in fields like pharmaceuticals and fragrance chemistry, where different enantiomers can exhibit distinct biological activities or sensory properties. phenomenex.comnih.gov Chiral separations are typically achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. nih.govnih.gov The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase, significantly influences the enantioselective separation. phenomenex.com

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, typical conditions can be extrapolated from the analysis of structurally similar dihydropyridine (B1217469) and aromatic compounds. nih.govhelixchrom.com The following table outlines a representative set of HPLC conditions.

Table 1: Representative HPLC Parameters for the Analysis of Dihydropyran Derivatives

| Parameter | Condition | Rationale/Application |

|---|---|---|

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of hydrophobic and aromatic compounds. nih.gov |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | Acetonitrile is a common organic modifier; the ratio is optimized to achieve desired retention and separation. bme.hunih.gov |

| Detector | UV-Vis Detector (e.g., at 254 nm) | The phenyl group in the molecule allows for strong UV absorbance, enabling sensitive detection. bme.hu |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good separation efficiency and reasonable run times. |

| Temperature | Ambient or controlled (e.g., 25-30 °C) | Temperature control ensures reproducible retention times. |

| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |

| Chiral Separation | Chiral Stationary Phase (e.g., Polysaccharide-based) | Necessary for the separation of enantiomers. nih.gov |

Gas Chromatography (GC) and Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures

Gas Chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds and is widely used in the flavor and fragrance industry, where dihydropyran derivatives are often found. gcms.czresearchgate.net When coupled with a mass spectrometer (GC-MS), it provides powerful identification capabilities based on both the retention time of a compound and its mass spectrum. gcms.czconnectjournals.com

Research Findings:

For the analysis of complex mixtures such as essential oils or perfume formulations, which may contain this compound alongside hundreds of other components, conventional one-dimensional GC can suffer from insufficient peak capacity, leading to co-elution of analytes. researchgate.netbohrium.com This is particularly problematic for isomers, which often have very similar boiling points and polarities. nih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power. gcms.cz In GC×GC, the effluent from a primary GC column is continuously trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. gcms.cz This results in a structured two-dimensional chromatogram with vastly increased peak capacity and resolution. gcms.cznih.gov This technique is exceptionally well-suited for the detailed chemical fingerprinting of complex volatile samples like essential oils. gcms.cznih.govmdpi.com The enhanced separation allows for the resolution of minor components that would otherwise be hidden under major peaks in a 1D-GC analysis. researchgate.net Furthermore, the cryogenic focusing effect of the modulator in GC×GC can lead to an increase in signal-to-noise ratio, improving the detectability of trace compounds. gcms.cz

The selection of the column set (the combination of the first and second-dimension columns) is critical for a successful GC×GC separation. A common setup involves a non-polar primary column and a more polar secondary column, which separates compounds based on different physicochemical properties (e.g., boiling point on the first column and polarity on the second).

Table 2: Typical GC and GC×GC Parameters for Analysis of Complex Volatile Mixtures

| Parameter | GC-MS | GC×GC-TOFMS | Rationale/Application |

|---|---|---|---|

| 1st Dimension Column | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) | e.g., DB-1ms (20 m x 0.1 mm, 0.1 µm) | A non-polar column separates compounds primarily by boiling point/volatility. gcms.cz |

| 2nd Dimension Column | N/A | e.g., DB-17ms (5 m x 0.25 mm, 0.15 µm) | A mid-polar secondary column provides an orthogonal separation mechanism (polarity-based). gcms.cz |

| Carrier Gas | Helium | Helium | Inert carrier gas for transporting analytes through the columns. |

| Inlet Temperature | 250 °C | 300 °C | Ensures rapid volatilization of the sample. gcms.cz |

| Oven Program | e.g., 50 °C hold 2 min, ramp to 280 °C at 5 °C/min | e.g., 40 °C hold 1 min, ramp to 300 °C at 2.5 °C/min | A programmed temperature ramp is essential for separating a wide range of volatile compounds. gcms.cz |

| Modulation Period | N/A | 6-8 seconds | The time for trapping and re-injecting a fraction of the effluent from the 1D to the 2D column. nih.gov |

| Detector | Mass Spectrometer (MS) | Time-of-Flight Mass Spectrometer (TOFMS) | MS provides structural information for identification. TOFMS is preferred for GC×GC due to its fast acquisition speed, which is necessary to capture the very narrow peaks from the second dimension. nih.gov |

The application of GC×GC is particularly advantageous for resolving the complex isomeric profiles often found in natural and synthetic fragrance mixtures, ensuring accurate identification and characterization of components like this compound. gcms.cznih.gov

Applications of Dihydropyran Scaffolds in Complex Organic Synthesis

Dihydropyrans as Key Intermediates for Synthetically Challenging Molecules

Dihydropyran derivatives are frequently employed as pivotal intermediates in multi-step synthetic pathways. Their importance lies in their ability to be transformed into other functional groups and ring systems, facilitating the assembly of structurally complex targets. For instance, 5,6-dihydro-2H-pyran-2-ones are recognized as valuable precursors for synthesizing numerous organic compounds, including a variety of other heterocycles. researchgate.netosi.lv

The synthesis of these intermediates can be achieved through several modern catalytic methods. N-heterocyclic carbenes (NHCs), for example, have emerged as effective organocatalysts for producing a wide range of 3,4-dihydropyran-2-ones. nih.gov These reactions often involve the activation of aldehydes, which then react with other components to build the dihydropyran ring. nih.gov The versatility of these intermediates is further highlighted by their use in cycloaddition reactions. The (1,3)-dipolar cycloaddition of a cyclic nitrone to 5,6-dihydro-2H-pyran-2-one is a key step in forming complex fused heterocyclic systems, which can then be converted into alkaloids like indolizidines. nih.gov

| Intermediate Type | Synthetic Method | Subsequent Transformation | Target Molecule Class |

| 3,4-Dihydropyran-2-ones | N-Heterocyclic Carbene (NHC) Organocatalysis | Annulation Reactions | Fused Bicyclic Systems nih.gov |

| 5,6-Dihydro-2H-pyran-2-one | (1,3)-Dipolar Cycloaddition | Methanolysis, Alkylation, Hydrogenolysis | Polyhydroxyindolizidines nih.gov |

| Substituted Dihydropyrans | Prins Cyclization | Wacker Oxidation, Benzylation | Substituted Tetrahydropyrans mdpi.com |

This table illustrates examples of dihydropyran intermediates and their role in the synthesis of complex molecules.

Total Synthesis of Complex Natural Products Utilizing Dihydropyran Cores

The structural motif of dihydropyran is present in a multitude of natural products, many of which exhibit significant biological activity. Consequently, the development of synthetic routes to these molecules is a major focus of chemical research. The dihydropyran core often provides the necessary stereochemical and functional framework for the rest of the molecule.

One prominent example is the marine macrolide Neopeltolide, a potent antiproliferative agent. Several total syntheses of Neopeltolide have been developed, with many relying on the efficient and stereoselective construction of a central tetrahydropyran (B127337) ring, which is often derived from a dihydropyran precursor. mdpi.com Methodologies such as the Prins cyclization are employed to construct this core structure with high stereocontrol. mdpi.com

Similarly, pyranone natural products with long, functionalized side chains have attracted considerable attention from synthetic chemists. nih.gov The total synthesis of molecules like (+)-obolactone and (±)-hepialone has been achieved using strategies that build upon or create a dihydropyrone core. chim.it These syntheses often involve key steps like ring-closing metathesis (RCM) or acid-promoted cyclization to form the heterocyclic ring. nih.govchim.it In another example, the natural product ent-rhoiptelol B was synthesized using an intramolecular silver-catalyzed oxa-Michael reaction to form the tetrahydropyran ring from a precursor. rsc.org

| Natural Product | Key Dihydropyran-forming Strategy | Precursors | Reference |

| Neopeltolide | Prins Cyclization | Vinylogous Ester | mdpi.com |

| (+)-Obolactone | Ring-Closing Metathesis (RCM) | Diene Precursor | chim.it |

| (±)-Hepialone | Acid-promoted Cyclization | β-hydroxyketone | chim.it |

| ent-Rhoiptelol B | Intramolecular oxa-Michael Reaction | Hydroxy-ynone | rsc.org |

| Rugulactone | Ring-Closing Metathesis (RCM) | Diene Ester | nih.gov |

This table summarizes key strategies for the total synthesis of select natural products featuring a dihydropyran core.

Development of New Heterocyclic Systems from Dihydropyran Precursors

The reactivity of the dihydropyran scaffold makes it an excellent starting point for the synthesis of other heterocyclic systems. The embedded double bond and the oxygen atom provide handles for ring-opening, ring-expansion, and rearrangement reactions, leading to novel molecular frameworks.

A clear demonstration of this is the transformation of 5,6-dihydro-2H-pyran-2-one into polyhydroxyindolizidines, a class of alkaloids. nih.gov This process begins with a cycloaddition reaction onto the dihydropyranone, followed by a sequence of reactions including lactone ring-opening (methanolysis), intramolecular alkylation, and hydrogenolysis to construct the fused indolizidine ring system. nih.gov This synthetic pathway effectively uses the dihydropyran structure as a template to build a more complex, nitrogen-containing heterocyclic system.

Research has also shown that dihydropyrans can be precursors in unexpected transformations. For instance, an attempt to synthesize dihydropyrans from a δ-hydroxy-β-ketoester in the presence of a thioamide and a Lewis acid resulted in the formation of a dihydrothiopyran as the sole product. whiterose.ac.uk This discovery opened a new route to sulfur-containing heterocycles, which was then applied to the total synthesis of citreothiopyrane A. whiterose.ac.uk These examples underscore the potential of dihydropyran precursors to be converted into a diverse range of other heterocyclic structures, including those containing different heteroatoms. whiterose.ac.ukmdpi.com

Synthesis of Functionally Diverse Molecular Libraries

The principles of combinatorial chemistry are often applied to privileged scaffolds like dihydropyran to generate large libraries of related compounds for high-throughput screening in drug discovery. mdpi.com The goal is to create a wide diversity of molecular structures around a common core to explore the structure-activity relationship and identify new lead compounds.

Solid-phase organic synthesis (SPOS) is a powerful technique for this purpose, and it has been successfully applied to the construction of benzopyran libraries. mdpi.com By anchoring a precursor to a solid support, a variety of building blocks can be systematically introduced at different positions on the pyran ring. For example, libraries of 2,6-disubstituted and 2,3-disubstituted 2H-benzopyrans have been generated using this approach. mdpi.com These methods allow for the creation of hundreds or even thousands of unique analogues from a common dihydropyran-related starting material. The resulting libraries of molecules can then be evaluated for a range of biological activities, from anticancer to antimicrobial effects. mdpi.comorientjchem.org

The synthesis of pyran-annulated heterocyclic systems through multicomponent reactions is another efficient strategy for generating molecular diversity. orientjchem.org These one-pot reactions bring together three or more starting materials to rapidly assemble complex structures, making them ideal for library creation. nih.gov

Future Directions and Emerging Research Avenues in Dihydropyran Chemistry

Advancements in Sustainable and Green Synthesis Methodologies

The push towards environmentally benign chemical processes has profoundly impacted the synthesis of pyran derivatives. nih.gov Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are at the forefront of modern synthetic strategies. researchgate.net This innovative approach minimizes waste, reduces energy consumption, and avoids toxic reagents, offering a sustainable alternative to traditional synthetic protocols. researchgate.net

Key advancements in this area include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are highly atom-economical. One-pot MCRs for pyran synthesis significantly reduce the need for intermediate purification steps, saving time, solvents, and energy. nih.govnih.gov

Solvent-Free Conditions: Conducting reactions in the absence of solvents (neat conditions) or using environmentally friendly solvents like water or ethanol (B145695) is a cornerstone of green synthesis. organic-chemistry.org For instance, the synthesis of 1,4-dihydropyran derivatives has been successfully achieved under solvent-free conditions using recyclable catalysts. nih.govajchem-a.com Ball-milling, a mechanochemical method, also allows for solvent-free reactions, providing a green alternative to conventional solution-based synthesis. nih.gov

Use of Reusable and Biodegradable Catalysts: The development of catalysts that can be easily recovered and reused for multiple reaction cycles is crucial for sustainable chemistry. researchgate.net Natural and biodegradable catalysts, such as uric acid, have been employed for the eco-friendly synthesis of pyran-annulated heterocyclic systems. orientjchem.org

Design and Discovery of Novel Catalytic Systems for Dihydropyran Synthesis

Catalysis is central to the efficient synthesis of dihydropyrans. The design of novel catalytic systems focuses on improving yield, selectivity, and reaction conditions, while also enhancing catalyst stability and reusability. researchgate.net

Emerging catalytic systems include:

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, simplifying their separation from the reaction mixture. nih.gov Magnetic nanoparticles, such as Fe₃O₄, have been used as efficient and recyclable catalysts for pyran synthesis. nih.govbenthamdirect.com Their magnetic properties allow for easy recovery using an external magnet. researchgate.net Similarly, zirconium chloride immobilized on Arabic gum (ZrCl₄@Arabic Gum) has been reported as a recyclable Lewis acid catalyst for dihydropyran synthesis under solvent-free conditions. ajchem-a.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high porosity and large surface areas, making them excellent candidates for catalysis. frontiersin.org A novel Tantalum-based MOF (Ta-MOF) has been synthesized and used as a highly efficient and recyclable catalyst for preparing 1,4-dihydropyran derivatives with short reaction times. nih.govfrontiersin.org

Organocatalysts: These are metal-free organic molecules that can catalyze chemical reactions. Their use avoids the issues of metal toxicity and cost. Urea, for example, has been used as a low-cost and non-toxic organocatalyst for the synthesis of 2-amino-3-cyano-4-aryl-4H-pyran derivatives. rsc.org

Below is a table summarizing various novel catalysts used in the synthesis of pyran derivatives.

| Catalyst Type | Specific Catalyst Example | Reactants | Key Advantages | Reference(s) |

| Heterogeneous | Fe₃O₄ Magnetic Nanoparticles | Benzaldehyde (B42025), malononitrile (B47326), pyruvic acid | Reusable, eco-friendly, easy separation | nih.gov |

| Heterogeneous | ZrCl₄@Arabic Gum | Aryl aldehydes, malononitrile, ethyl acetoacetate (B1235776) | Recyclable, solvent-free conditions, high efficiency | ajchem-a.com |

| MOF | Tantalum-MOF (Ta-MOF) | Aromatic aldehydes, malononitrile, ethyl acetoacetate | High surface area, recyclable, short reaction time, high yields | nih.govfrontiersin.org |

| Organocatalyst | Urea | Benzaldehyde, malononitrile, dimedone | Metal-free, low cost, low toxicity | rsc.org |

Integration of Computational and Experimental Approaches for Reaction Prediction and Optimization

The synergy between computational chemistry and experimental synthesis is accelerating the discovery and optimization of chemical reactions. rsc.org Computational tools, particularly Density Functional Theory (DFT), provide deep insights into reaction mechanisms, transition states, and the factors controlling stereoselectivity. mdpi.commdpi.com

This integrated approach offers several benefits:

Mechanism Elucidation: Computational studies can map out the entire energy profile of a reaction, identifying key intermediates and transition states. For instance, DFT calculations have been used to study the thermal decomposition of dihydropyran molecules, providing a deeper understanding of transition state structures and reaction kinetics. mdpi.com

Reaction Prediction: Machine learning and deep learning models are being developed to predict the outcomes of chemical reactions with high accuracy. arxiv.orgescholarship.org These models, trained on vast datasets of known reactions, can help chemists identify promising reaction pathways and conditions before heading to the lab.

The following table highlights the complementary roles of computational and experimental methods in dihydropyran synthesis.

| Aspect of Synthesis | Experimental Approach | Computational Approach (e.g., DFT) | Combined Benefit | Reference(s) |

| Mechanism Study | Product analysis, spectroscopic identification of intermediates. | Calculation of transition state energies, visualization of bond formation/breaking. | Provides a complete picture of the reaction pathway. | mdpi.commdpi.com |

| Stereoselectivity | Chiral chromatography, NMR analysis of diastereomeric ratios. | Modeling of transition state geometries to predict the most stable (lowest energy) pathway. | Explains the origin of observed stereoselectivity and guides the design of more selective reactions. | mdpi.comnih.gov |

| Condition Optimization | Screening of solvents, temperatures, and catalyst loadings. | Calculation of activation energies under different simulated conditions. | Reduces the number of required experiments by predicting optimal conditions. | mdpi.com |

Exploration of Dihydropyran Scaffolds in Materials Science (from a chemical synthesis perspective)

While renowned for their biological activities, dihydropyran scaffolds are also valuable building blocks in materials science. The ability to functionalize the dihydropyran ring allows for the synthesis of polymers and other materials with tailored properties. From a chemical synthesis perspective, the focus is on developing polymerization reactions that incorporate the dihydropyran moiety into larger macromolecular structures.

Research in this area includes:

Copolymerization: Dihydropyran and its derivatives can be copolymerized with other monomers to create new materials. For example, copolymers of dihydropyran and maleic anhydride (B1165640) have been synthesized. researchgate.net The anhydride groups in the resulting polymer backbone can be hydrolyzed to form poly(dihydropyran-alt-maleic acid), a water-soluble polymer with potential biological applications. researchgate.netkoreascience.kr

Functional Polymers: The synthesis of polymers containing the dihydropyran ring as a key structural feature is an active area of research. These polymers can exhibit interesting biological activities. For instance, copolymers of dihydropyran and acrylic acid have been synthesized and evaluated for their cytotoxic activities against various cell lines. koreascience.kr

Scaffolds for Further Elaboration: The dihydropyran ring serves as a versatile scaffold that can be chemically modified to introduce a variety of functional groups. This functionalization is key to its use in creating diverse chemical libraries for drug discovery and for synthesizing specialized materials. nih.gov For example, the Prins cyclization is a powerful method for creating functionalized tetrahydropyran (B127337) scaffolds that can be further elaborated. nih.gov

The synthesis of these materials leverages fundamental organic reactions to build complex architectures from simple dihydropyran precursors, opening avenues for new applications in fields ranging from biomedicine to advanced materials.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5,6-Dihydro-4-methyl-2-phenyl-2H-pyran, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via diastereoselective oligomerization using copper(II)–bisphosphine catalysts (e.g., L3 ligand systems). Key reagents include substituted alcohols (e.g., 3,5-dimethylhex-5-en-1-ol) and aldehydes (e.g., cinnamaldehyde) under anhydrous conditions. Optimization involves controlling temperature (60–80°C), solvent polarity (e.g., THF), and catalyst loading (5–10 mol%) to achieve yields >70% .

- Data : NMR (¹H and ¹³C) and MS (EI/CI) are critical for structural validation. For example, coupling constants (J = 6–8 Hz) in ¹H NMR confirm stereochemistry, while MS fragments (e.g., m/z 176 [M⁺]) verify molecular weight .

Q. How does the α,β-unsaturated δ-lactone structure of this compound influence its reactivity in organic synthesis?

- Methodology : The lactone ring undergoes regioselective oxidation (e.g., KMnO₄ in acidic conditions) to yield ketones or carboxylic acids. Conjugated double bonds enable Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic intermediates. Computational modeling (DFT) predicts electrophilic attack at the β-position due to electron-deficient carbonyl groups .

- Comparison : Unlike saturated tetrahydropyrans, the α,β-unsaturation increases susceptibility to nucleophilic addition, as shown by higher reaction rates with Grignard reagents (ΔG‡ ~15 kcal/mol vs. >20 kcal/mol for saturated analogs) .

Q. What standard analytical techniques are used to characterize this compound and its derivatives?

- Methodology :

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%).

- Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) identifies methyl (δ 1.2–1.4 ppm) and phenyl (δ 7.2–7.5 ppm) groups. IR (ν ~1720 cm⁻¹) confirms lactone carbonyls .

- Crystallography : Single-crystal X-ray diffraction reveals dihedral angles (e.g., 57.55° between pyran and phenyl rings) and π-π stacking (3.38–3.58 Å) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodology : Chiral bisphosphine-copper complexes (e.g., (R)-BINAP) enable asymmetric induction during cyclization. Enantiomeric excess (ee >90%) is achieved via ligand-accelerated catalysis in toluene at −20°C. Stereochemical outcomes are confirmed by chiral HPLC (Chiralpak AD-H column) .

- Data : Kinetic resolution studies show a selectivity factor (s) of 5.2 for (R)-enantiomer formation, attributed to steric hindrance from the 4-methyl group .

Q. What molecular mechanisms underlie the antimicrobial activity of this compound derivatives?

- Methodology : Derivatives with electron-withdrawing substituents (e.g., nitro groups) inhibit bacterial enoyl-ACP reductase (FabI) with IC₅₀ = 2.5 µM. Molecular docking (PDB: 1DFG) shows hydrogen bonding between the lactone oxygen and Tyr156 residues. In vitro assays (MIC = 8 µg/mL against S. aureus) correlate with LogP values (1.8–2.5) .

- Contradictions : Some studies report cytotoxicity (LD₅₀ = 50 µM in HeLa cells) due to ROS generation, necessitating structure-activity relationship (SAR) optimization .

Q. How do computational models predict the metabolic stability of this compound in drug development?

- Methodology : ADMET predictions (SwissADME) indicate moderate hepatic clearance (CLₕ = 15 mL/min/kg) and CYP3A4-mediated oxidation. MD simulations (GROMACS) reveal that the 2-phenyl group reduces metabolic degradation by sterically shielding the lactone ring .

- Data : Half-life (t₁/₂) in human liver microsomes = 45 min, improved to 120 min with 6-methyl substitution .

Key Challenges and Contradictions

- Stereochemical Control : Conflicting reports on the efficiency of L3 vs. L1 ligands in diastereoselectivity (dr = 4:1 vs. 2:1) suggest solvent-dependent catalyst behavior .

- Toxicity vs. Efficacy : While methyl groups enhance metabolic stability, they may increase cytotoxicity, requiring balanced SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。